Discadenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Discadenine is a unique adenine derivative with an isopentenyl group at the N6-position and a 3-amino-3-carboxypropyl group at the 3-position. It is known for its role as a spore germination inhibitor in the cellular slime mold Dictyostelium discoideum. This compound also exhibits cytokinin activity, which is significant in plant growth and development .
Preparation Methods
Discadenine can be synthesized through a cell-free biosynthesis method using extracts from Dictyostelium discoideum cells. The synthesis involves the transfer of the 3-amino-3-carboxypropyl group from S-adenosylmethionine to N6-(Δ2-isopentenyl)adenine . The reaction conditions typically include a buffer solution with magnesium chloride and incubation at 27°C for a few hours
Chemical Reactions Analysis
Discadenine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Substitution: This compound can participate in substitution reactions, particularly involving its amino and carboxypropyl groups.
Common reagents used in these reactions include S-adenosylmethionine and N6-(Δ2-isopentenyl)adenine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Discadenine has several scientific research applications:
Chemistry: It is used as a model compound to study cytokinin activity and biosynthesis pathways.
Biology: this compound is significant in the study of spore germination inhibition in *Dictyostelium discoide
Properties
CAS No. |
62061-49-8 |
---|---|
Molecular Formula |
C14H20N6O2 |
Molecular Weight |
304.35 g/mol |
IUPAC Name |
2-amino-4-[6-(3-methylbut-2-enylimino)-7H-purin-3-yl]butanoic acid |
InChI |
InChI=1S/C14H20N6O2/c1-9(2)3-5-16-12-11-13(18-7-17-11)20(8-19-12)6-4-10(15)14(21)22/h3,7-8,10H,4-6,15H2,1-2H3,(H,17,18)(H,21,22) |
InChI Key |
VSABNZFZVFUZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN=C1C2=C(N=CN2)N(C=N1)CCC(C(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.